1-Methyl-1,2-dihydroquinoxalin-2-ol
Overview
Description
1-Methyl-1,2-dihydroquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family. This compound features a quinoxaline core with a methyl group at the first position and a hydroxyl group at the second position. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2-dihydroquinoxalin-2-ol can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with methyl glyoxal under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with methyl glyoxal in the presence of an acid catalyst.
Step 2: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include using specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2-dihydroquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-Methylquinoxalin-2-one.
Reduction: Formation of 1-Methyl-1,2,3,4-tetrahydroquinoxalin-2-ol.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
1-Methyl-1,2-dihydroquinoxalin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-dihydroquinoxalin-2-ol involves its interaction with specific molecular targets. The hydroxyl group and the quinoxaline ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Methylquinoxalin-2-one: Similar structure but lacks the hydroxyl group.
1,2-Dihydroquinoxalin-2-ol: Lacks the methyl group at the first position.
Quinoxaline: The parent compound without any substituents.
Uniqueness: 1-Methyl-1,2-dihydroquinoxalin-2-ol is unique due to the presence of both a methyl group and a hydroxyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-methyl-2H-quinoxalin-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6,9,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSPZUYQQXJTJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C=NC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540492 | |
Record name | 1-Methyl-1,2-dihydroquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-02-8 | |
Record name | 1-Methyl-1,2-dihydroquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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